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molecular formula C7H12N2O B1276775 2-cyano-N-isobutylacetamide CAS No. 51838-01-8

2-cyano-N-isobutylacetamide

Cat. No. B1276775
M. Wt: 140.18 g/mol
InChI Key: YCGSMOIWEZRTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04038065

Procedure details

Ethyl cyanoacetate (113 g., 1.0 mole) and isobutylamine (73 g., 1.0 mole) were refluxed with stirring for 2 hours to give N-isobutyl cyanoacetamide.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6]CC)=O)#[N:2].[CH2:9]([NH2:13])[CH:10]([CH3:12])[CH3:11]>>[CH2:9]([NH:13][C:4](=[O:6])[CH2:3][C:1]#[N:2])[CH:10]([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
113 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
73 g
Type
reactant
Smiles
C(C(C)C)N

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(C)C)NC(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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